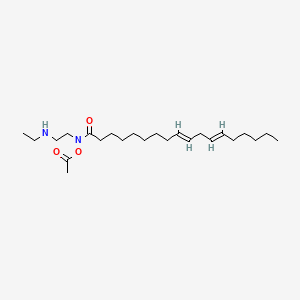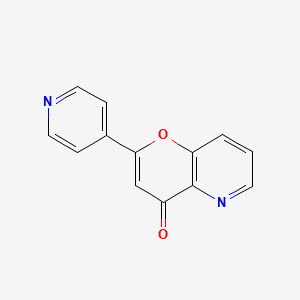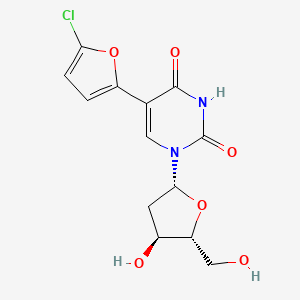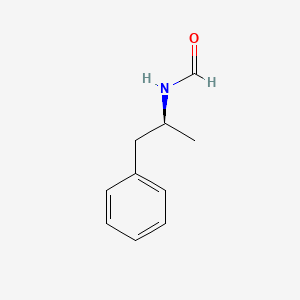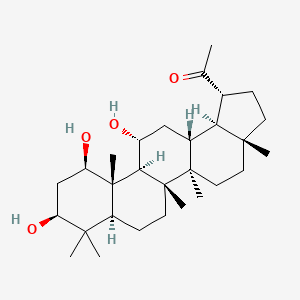
Tris(2-hydroxyethyl)(2-(stearoylamino)ethyl)ammonium nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2-hydroxyethyl)(2-(stearoylamino)ethyl)ammonium nitrate: is a complex organic compound with the molecular formula C26H55N3O7 . It is known for its unique structure, which includes a long hydrocarbon chain and multiple hydroxyl groups, making it a versatile compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors and controlled conditions to ensure purity and yield. The process involves the careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are oxidized to form carbonyl groups.
Reduction: Reduction reactions can be performed to reduce any carbonyl groups present in the compound.
Substitution: Substitution reactions can occur at the amine or hydroxyl sites, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various alkyl halides and strong acids can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It serves as a surfactant and stabilizer in biological assays and experiments. Medicine: Industry: It is used in the production of cosmetics, detergents, and other personal care products.
Mechanism of Action
The compound exerts its effects through its amphiphilic properties, which allow it to interact with both hydrophilic and hydrophobic substances. The hydroxyl groups can form hydrogen bonds with water, while the hydrocarbon chain interacts with lipid membranes. This dual functionality makes it useful in various applications, such as emulsification and stabilization.
Comparison with Similar Compounds
Tris(2-hydroxyethyl)amine: Similar structure but lacks the stearoylamino group.
Cetyltrimethylammonium bromide (CTAB): Another surfactant with a long hydrocarbon chain but different head group.
Sodium dodecyl sulfate (SDS): A common surfactant used in laboratory settings.
Uniqueness: Tris(2-hydroxyethyl)(2-(stearoylamino)ethyl)ammonium nitrate stands out due to its combination of hydroxyl groups and a long hydrocarbon chain, providing unique properties that are not found in other similar compounds.
Properties
CAS No. |
94088-79-6 |
|---|---|
Molecular Formula |
C26H55N3O7 |
Molecular Weight |
521.7 g/mol |
IUPAC Name |
tris(2-hydroxyethyl)-[2-(octadecanoylamino)ethyl]azanium;nitrate |
InChI |
InChI=1S/C26H54N2O4.NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(32)27-18-19-28(20-23-29,21-24-30)22-25-31;2-1(3)4/h29-31H,2-25H2,1H3;/q;-1/p+1 |
InChI Key |
USKOGPJBMRKHDD-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC[N+](CCO)(CCO)CCO.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




